3,4,2',5'-Tetramethoxychalcone
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Overview
Description
3,4,2’,5’-Tetramethoxychalcone is a chemical compound with the empirical formula C19H20O5 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 3,4,2’,5’-Tetramethoxychalcone is 328.36 . The SMILES string representation of its structure is COc1ccc (OC)c (c1)C (=O)\C=C\c2ccc (OC)c (OC)c2 .
Physical and Chemical Properties Analysis
3,4,2’,5’-Tetramethoxychalcone is a solid substance . Its empirical formula is C19H20O5 and its molecular weight is 328.36 .
Scientific Research Applications
Cancer Research and Antiproliferative Effects
3,4,2',5'-Tetramethoxychalcone and related compounds have been a focus in cancer research due to their potential therapeutic effects. For example, a study by Rao, Kao, Ko, and Tzeng (2010) found that 2'-hydroxy-2,3,4',6'-tetramethoxychalcone (HTMC) exhibited selective cytotoxicity against human lung cancer cell lines and caused cell-cycle G1 phase arrest through a p53-dependent pathway, indicating potential as a tumor growth suppressing agent (Rao, Kao, Ko, & Tzeng, 2010). Additionally, Rioux et al. (2017) synthesized chalcone-polyamine conjugates, including 3',4,4',5'-tetramethoxychalcone, which showed strong cytotoxic activity against prostate and colorectal cancer cell lines, suggesting their potential in cancer adjuvant therapy (Rioux et al., 2017).
Anti-Inflammatory and Neuroprotective Effects
Butein, a derivative of 3,4,2',5'-tetrahydroxychalcone, has shown promise in neurobiology. Lee and Jeong (2016) demonstrated that butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway in mouse hippocampal neurons (Lee & Jeong, 2016).
Optical and Structural Studies
Research by Andrade-Filho et al. (2021) focused on the nonlinear optical response, reactivity, and structure of chalcones and dihydrochalcones, including this compound. Their findings suggest potential applications in optoelectronic and photonic applications due to the significant impact of minimal structural changes on the electronic structure of the material (Andrade-Filho et al., 2021).
Synthesis and Chemical Characterization
Liang et al. (2010) identified two new chalcones, including β,2′,4′,5′-tetramethoxychalcone, from Fordia cauliflora, highlighting the ongoing discovery and synthesis of new chalcone derivatives and their chemical characterization (Liang et al., 2010).
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which 3,4,2’,5’-tetramethoxychalcone belongs, are known to have a wide range of biological targets due to their diverse biological activities .
Mode of Action
Chalcones, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some chalcones have been found to inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA .
Biochemical Pathways
Chalcones are known to affect a variety of biochemical pathways due to their diverse biological activities . For example, some chalcones have been found to inhibit the production of nitric oxide, a molecule involved in several physiological and pathological processes .
Result of Action
Chalcones are known to have a variety of effects at the molecular and cellular level, including anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .
Action Environment
The effectiveness of chalcones can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
3,4,2’,5’-Tetramethoxychalcone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit nitric oxide (NO) production in LPS/IFN-gamma-treated macrophages
Cellular Effects
3,4,2’,5’-Tetramethoxychalcone has been reported to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation and migration of human oral squamous cell carcinoma (OSCC) cells . It also induces G2/M phase arrest of the cell cycle, causes DNA double-strand breaks, and enhances the expression of caspase-3 and -9, among other effects .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that chalcones are synthesized from two main precursors: one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA (derived from acetyl-CoA)
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-10-17(22-2)15(12-14)16(20)8-5-13-6-9-18(23-3)19(11-13)24-4/h5-12H,1-4H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRVFRVVBCRBMP-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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